molecular formula C7H4Br2FNO3 B3180808 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene CAS No. 346664-78-6

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Cat. No.: B3180808
CAS No.: 346664-78-6
M. Wt: 328.92 g/mol
InChI Key: UIQHCXPYROOINY-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO3. It is characterized by its unique structure, which includes bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. This compound is typically a white to light yellow crystalline solid and is known for its significant chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene involves multiple steps, including fluorination, nitration, and bromination reactions. One common method starts with the fluorination of a suitable precursor, followed by nitration to introduce the nitro group, and finally bromination to add the bromine atoms .

Industrial Production Methods

Industrial production of this compound often involves similar multi-step synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include halogens and Lewis acids.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or other reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and bromine makes the compound highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is unique due to the combination of bromine, fluorine, methoxy, and nitro groups on a single benzene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .

Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO3/c1-14-7-3(8)2-4(10)6(5(7)9)11(12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQHCXPYROOINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1Br)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of c.H2SO4 (740 mL) at 0 to 5° C. was added 1,3-dibromo-5-fluoro-2-methoxybenzene (223.3 g, 0.786 mol). A solution of fuming nitric acid (90%, 38 mL, 0.815 mol) in c.H2SO4 (740 mL) was added dropwise, maintaining the temperature between 0 and 5° C. The reaction mixture was stirred at 3 to 5° C. for 2 hours, quenched into ice (2.2 kg) and extracted with dichloromethane (3×2 L). The combined dichloromethane extracts were washed with saturated aqueous NaHCO3 solution (2×2 L), dried over Na2SO4, filtered and the filter cake washed with DCM (3×400 mL). The filtrate was concentrated in vacuo at 40° C. to give 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene as a pale orange crystalline solid (244.9 g, 95%).
Quantity
38 mL
Type
reactant
Reaction Step One
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Quantity
740 mL
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solvent
Reaction Step Two
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223.3 g
Type
reactant
Reaction Step Three
Name
Quantity
740 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The solution of 8-3 (273.4 g, 0.963 mol) dissolved in concentrated H2SO4 (1.6 L) at 0° C. The mixture of conc.HNO3 (63.2 mL) and conc. H2SO4 (400 mL) was added dropwise over 1 h. The color of the reaction became orange. TLC monitored the starting material was disappeared. The reaction mixture was poured onto crushed ice and extracted with ethyl acetate (800 mL×3). The combined organic layers were combined and were concentrated in vacuo to 400 mL, which was cooled under ice bath to afforded 8-4 (234.2 g, 73.9%) as a white solid.
Name
Quantity
273.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One
Name
Quantity
63.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Yield
73.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
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1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
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1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
Reactant of Route 4
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Reactant of Route 5
1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
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